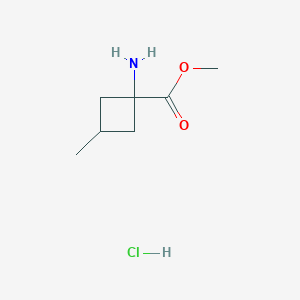

![molecular formula C19H15FN6OS2 B2549694 N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921788-94-5](/img/structure/B2549694.png)

N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including antitumor and antimicrobial properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid or its derivatives. In the case of the compounds similar to the one , the synthesis starts with the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation to form amide compounds. These are then reacted with heterocyclic thiol derivatives in the presence of a base such as potassium carbonate to yield the final compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is confirmed using various spectroscopic techniques, including 1H NMR, FTIR, MS, and elemental analysis. These techniques help in determining the presence of functional groups and the overall molecular framework of the compounds .

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can undergo protonation at different sites depending on the pH of the environment. For instance, the first protonation often occurs on the nitrogen atom of the imidazole ring, while the second protonation occurs on the nitrogen atom of the benzothiazole ring. The pKa values of these compounds can vary, indicating their potential reactivity in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants, are determined through UV spectroscopic studies. These properties are crucial for understanding the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles . The antimicrobial activity of these compounds is assessed against various bacterial and fungal species, providing insights into their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Benzothiazole derivatives have been explored for their potential as dual inhibitors of PI3Kα and mTOR, significant targets for cancer therapy. Stec et al. (2011) developed compounds exhibiting potent inhibition of these kinases, showcasing the therapeutic potential of benzothiazole derivatives in cancer treatment (Stec et al., 2011).

Antitumor Activity

Yurttaş et al. (2015) synthesized benzothiazole derivatives and evaluated their antitumor activity against a range of human tumor cell lines. This study highlights the role of benzothiazole derivatives in developing new anticancer agents (Yurttaş et al., 2015).

Antibacterial and Antifungal Applications

Rezki (2016) explored the synthesis of benzothiazole derivatives and their antimicrobial activity, showcasing the compounds' efficacy against various bacterial and fungal strains. Such findings suggest the potential of benzothiazole derivatives in developing new antimicrobial agents (Rezki, 2016).

Anti-Inflammatory and MAP Kinase Inhibition

Tariq et al. (2018) investigated benzothiazole/benzoxazole derivatives for their anti-inflammatory activity and p38α MAP kinase inhibition. The study identifies compounds with significant in vitro and in vivo anti-inflammatory activity, suggesting their potential in treating inflammation-related disorders (Tariq et al., 2018).

Antioxidant Properties for Oil Stability

Basta et al. (2017) synthesized benzimidazole derivatives, including a study on their effectiveness as antioxidants in enhancing the stability of base oils. The research underscores the utility of benzothiazole derivatives in industrial applications, particularly in improving the oxidative stability of lubricants (Basta et al., 2017).

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6OS2/c20-12-5-7-13(8-6-12)25-9-10-26-18(25)23-24-19(26)28-11-16(27)22-17-21-14-3-1-2-4-15(14)29-17/h1-8H,9-11H2,(H,21,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTFKQVVZKAFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)N1C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

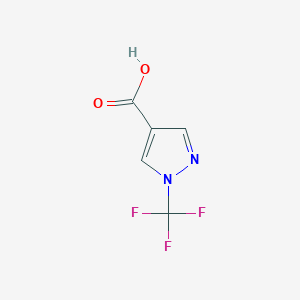

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2549613.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)

![N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline](/img/structure/B2549615.png)

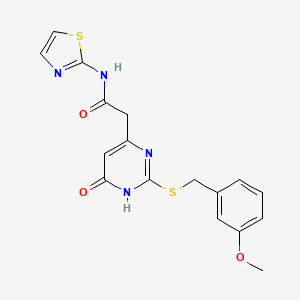

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2549620.png)

![3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2549622.png)

![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)

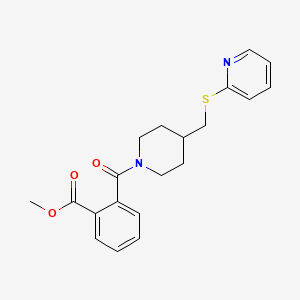

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2549625.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/no-structure.png)

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2549632.png)